2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid
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Overview
Description
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group, a triazole ring, and a methylpropanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid typically involves the following steps:
Protection of the amine group: The amine group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Formation of the triazole ring: The triazole ring is formed through a cycloaddition reaction, often using azides and alkynes under copper-catalyzed conditions.
Coupling with methylpropanoic acid: The protected triazole intermediate is then coupled with methylpropanoic acid using standard peptide coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated peptide synthesizers for the coupling step.
Chemical Reactions Analysis
Types of Reactions
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Substitution: The triazole ring can participate in substitution reactions, where different substituents can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate or other strong oxidizing agents.
Reduction: Trifluoroacetic acid or hydrochloric acid in methanol.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed
Oxidation: Oxidized triazole derivatives.
Reduction: Deprotected amine derivatives.
Substitution: Substituted triazole derivatives.
Scientific Research Applications
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid involves its ability to act as a protecting group for amines. The Boc group can be selectively removed under acidic conditions, allowing for the controlled release of the amine functionality . This property is particularly useful in peptide synthesis, where selective deprotection is crucial for the stepwise assembly of peptides .
Comparison with Similar Compounds
Similar Compounds
- 4-{[(tert-butoxy)carbonyl]amino}-3-methyl-1,2-thiazole-5-carboxylic acid .
- 2-[1-({[(tert-butoxy)carbonyl]amino}methyl)cyclopropyl]acetic acid .
- 2-Amino-4-[(tert-butoxycarbonyl)amino]butanoic acid .
Uniqueness
2-[4-({[(tert-butoxy)carbonyl]amino}methyl)-1H-1,2,3-triazol-1-yl]-2-methylpropanoic acid is unique due to its combination of a triazole ring and a Boc-protected amine. This combination provides both stability and reactivity, making it a versatile intermediate in organic synthesis and drug development .
Properties
Molecular Formula |
C12H20N4O4 |
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Molecular Weight |
284.31 g/mol |
IUPAC Name |
2-methyl-2-[4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]triazol-1-yl]propanoic acid |
InChI |
InChI=1S/C12H20N4O4/c1-11(2,3)20-10(19)13-6-8-7-16(15-14-8)12(4,5)9(17)18/h7H,6H2,1-5H3,(H,13,19)(H,17,18) |
InChI Key |
XWFSSRUNRYMDPF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CN(N=N1)C(C)(C)C(=O)O |
Origin of Product |
United States |
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